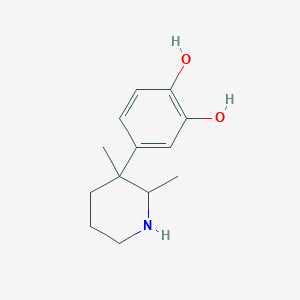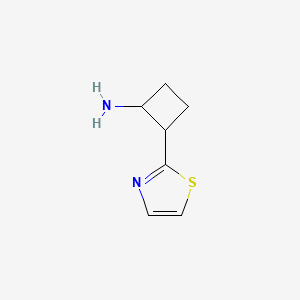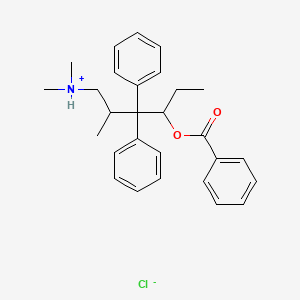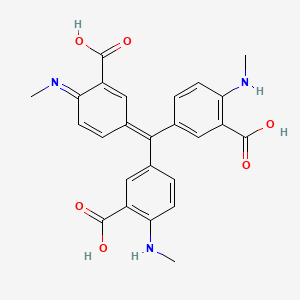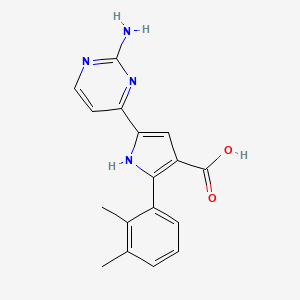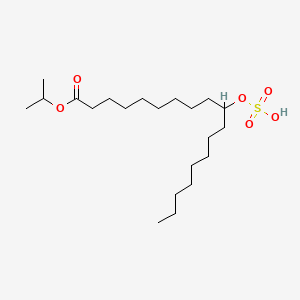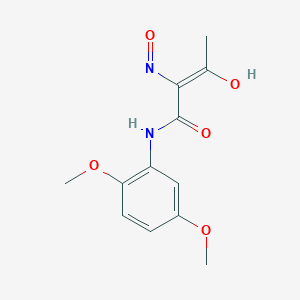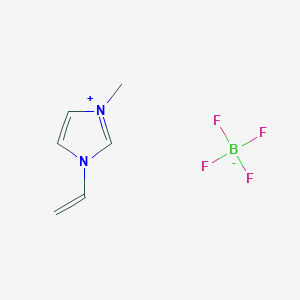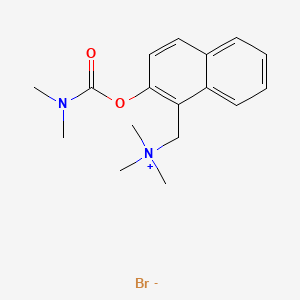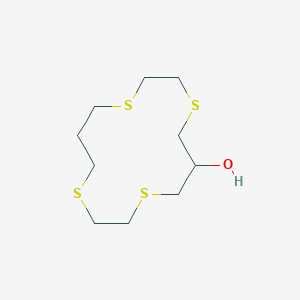
1,4,8,11-Tetrathiacyclotetradecan-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,8,11-Tetrathiacyclotetradecan-6-ol is a macrocyclic compound with the molecular formula C10H20OS4.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,8,11-Tetrathiacyclotetradecan-6-ol typically involves the cyclization of linear precursors containing sulfur atoms. One common method involves the reaction of 3,7-dithia-1,9-nonanedithiol with 1,3-dibromopropane under controlled conditions to form the macrocyclic structure . The reaction is usually carried out in the presence of a base, such as potassium hydroxide, and an organic solvent, such as dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,8,11-Tetrathiacyclotetradecan-6-ol can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the macrocycle can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Ethers and esters.
Applications De Recherche Scientifique
1,4,8,11-Tetrathiacyclotetradecan-6-ol has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to encapsulate metal ions and other small molecules.
Mécanisme D'action
The mechanism of action of 1,4,8,11-Tetrathiacyclotetradecan-6-ol primarily involves its ability to form stable complexes with metal ions. The sulfur atoms in the macrocycle provide multiple coordination sites, allowing the compound to bind strongly to metal ions. This binding can influence the reactivity and stability of the metal ions, making the compound useful in various catalytic and binding applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,8,11-Tetraazacyclotetradecane:
1,4,8,11-Tetraoxacyclotetradecane: This oxygen-containing macrocycle is another analog that has different binding properties and applications compared to sulfur and nitrogen analogs.
Uniqueness
1,4,8,11-Tetrathiacyclotetradecan-6-ol is unique due to its sulfur atoms, which provide distinct chemical reactivity and binding properties compared to its nitrogen and oxygen analogs. The presence of sulfur allows for specific interactions with metal ions and other molecules, making it valuable in specialized applications .
Propriétés
Numéro CAS |
74515-42-7 |
|---|---|
Formule moléculaire |
C10H20OS4 |
Poids moléculaire |
284.5 g/mol |
Nom IUPAC |
1,4,8,11-tetrathiacyclotetradecan-6-ol |
InChI |
InChI=1S/C10H20OS4/c11-10-8-14-6-4-12-2-1-3-13-5-7-15-9-10/h10-11H,1-9H2 |
Clé InChI |
FQPIEYPGRXQIOL-UHFFFAOYSA-N |
SMILES canonique |
C1CSCCSCC(CSCCSC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


